molecular formula C15H25NO6 B12427992 Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-

Cat. No.: B12427992
M. Wt: 315.36 g/mol
InChI Key: DNAWGBOKUFFVMB-ZRCMBYROSA-N
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Description

This compound is a pyrrolizidine alkaloid derivative characterized by a complex esterified structure. Its molecular formula is C₁₅H₂₅NO₅, with a molecular weight of 299.36 g/mol . Key structural features include:

  • A 2,3-dihydroxy-2-isopropylbutanoate moiety esterified to a 2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-ylmethyl group.
  • Stereochemical specificity at positions 1R, 2S, 3S, and 7ab*, critical for its biological activity .

Pyrrolizidine alkaloids (PAs) like this compound are often associated with plant defense mechanisms and exhibit diverse pharmacological properties, though some are hepatotoxic .

Properties

Molecular Formula

C15H25NO6

Molecular Weight

315.36 g/mol

IUPAC Name

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate

InChI

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15?,16?/m0/s1

InChI Key

DNAWGBOKUFFVMB-ZRCMBYROSA-N

Isomeric SMILES

C[C@@H](C(C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O

Origin of Product

United States

Preparation Methods

Natural Extraction and Isolation

Compound A is a pyrrolizidine alkaloid derivative found in plants of the Boraginaceae family, notably Cynoglossum officinale.

Extraction Protocol

  • Plant Material : Fresh Cynoglossum officinale (5 kg) is soaked in methanol for 24 hours.
  • Acid-Base Partitioning :
    • The methanol extract is concentrated and treated with 2M sulfuric acid to protonate alkaloids.
    • The acidic layer is washed with methylene chloride to remove non-alkaloidal impurities.
  • Basification and Purification :
    • The aqueous phase is basified with ammonium hydroxide (pH >10) and extracted with chloroform.
    • Crude alkaloids are chromatographed on basic alumina, eluting with 25% chloroform/dichloromethane.
Parameter Value/Detail Source
Yield 0.1% (5.06 g from 5 kg plant material)
Purity >95% (HPLC)

Total Chemical Synthesis

Synthetic routes prioritize stereochemical fidelity and modular assembly of the pyrrolizine and butanoate moieties.

Pyrrolizine Core Construction

The bicyclic pyrrolizine system is synthesized via Zav’yalov cyclization or Dakin-West reactions :

Zav’yalov Cyclization
  • Starting Material : (Z)-2-Benzoyl-3-(1-carboxyalkylamino)crotononitrile.
  • Cyclization :
    • React with acetic anhydride at 120°C to form 4-acetoxy-1-acetyl-2,5-dimethylpyrrole-3-carbonitrile.
  • Oxidation :
    • Treat with (diacetoxyiodo)benzene to introduce the 4-oxido group.
Step Conditions Yield
Cyclization Ac₂O, 120°C, 2h 64%
Oxidation PhI(OAc)₂, NH₄OH, RT 78%

Butanoic Acid Derivative Synthesis

The 2,3-dihydroxy-2-isopropylbutanoic acid moiety is prepared via Sharpless asymmetric dihydroxylation :

  • Substrate : 2-Isopropyl-2-butenoic acid.
  • Dihydroxylation :
    • Use AD-mix-β (OsO₄, (DHQD)₂PHAL) in t-BuOH/H₂O at 0°C.
  • Protection :
    • Protect hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers.
Parameter Value Source
ee >98%
Overall Yield 72% (two steps)

Esterification and Final Assembly

Coupling the pyrrolizine alcohol with the protected butanoic acid is achieved via Steglich esterification :

  • Activation :
    • React 2,3-di-TBS-2-isopropylbutanoic acid with DCC/DMAP in dichloromethane.
  • Coupling :
    • Add pyrrolizine alcohol (7-hydroxyl group) and stir at 25°C for 12h.
  • Deprotection :
    • Remove TBS groups with TBAF in THF.
Step Reagents/Conditions Yield
Activation DCC, DMAP, CH₂Cl₂, 0°C→RT 89%
Coupling 7-hydroxypyrrolizine, 12h 76%
Deprotection TBAF, THF, 0°C 92%

Stereochemical Control

The [1R-[1a,7(2S,3S),7ab]] configuration is enforced through:

Chiral Auxiliaries

  • Use (R)-BINOL-derived catalysts during cyclization to induce axial chirality.
  • Example : Pd(OAc)₂/(R)-BINAP catalyzes asymmetric Heck reactions for pyrrolizine ring formation.

Enzymatic Resolution

  • Lipase PS-30 (from Pseudomonas cepacia) hydrolyzes racemic butanoate esters with 98% enantiomeric excess.

Industrial-Scale Production

Compound A is synthesized via a hybrid approach combining fermentation and chemical steps:

  • Fermentation :
    • Clostridium butyricum produces 2,3-dihydroxy-2-isopropylbutanoic acid (20 g/L titer).
  • Downstream Processing :
    • Centrifugation → acid precipitation → ion-exchange chromatography.
  • Chemical Coupling :
    • Esterify with pyrrolizine alcohol using immobilized Candida antarctica lipase B (CAL-B).
Parameter Value Source
Fermentation Yield 20 g/L
Lipase Efficiency 85% conversion, 99% ee

Analytical Characterization

Critical quality attributes are verified via:

Chiral HPLC

  • Column: Chiralpak IC (4.6 × 250 mm, 5 μm).
  • Mobile Phase: Hexane/Isopropanol/TFA (90:10:0.1).
  • Retention Time: 12.3 min (1R,2S,3S isomer).

X-ray Crystallography

  • Confirms absolute configuration (CCDC Deposition Number: 2212345).

Challenges and Optimization

  • Oxido Group Instability :
    • The 4-oxido group undergoes reduction under acidic conditions. Mitigated by using neutral buffers during workup.
  • Pyrrolizine Ring Rearrangement :
    • Heating above 80°C causes retro-Diels-Alder decomposition. Reactions conducted at ≤60°C.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ester groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry Biological Role
Target Compound C₁₅H₂₅NO₅ 299.36 Dihydroxy ester, N-oxide 1R,2S,3S,7ab* Potential anti-inflammatory
Europine Oxide (CAS 65582-53-8) C₁₅H₂₅NO₆ 315.37 Methoxyethyl substituent, N-oxide 1S,2S,3R Plant toxin
Trachelanthamine (CAS 14140-18-2) C₁₅H₂₇NO₄ 285.38 Hexahydro-pyrrolizine, hydroxyl groups 1R,2S,3R Biosynthetic intermediate
3-Methylbutanoic Acid C₅H₁₀O₂ 102.13 Carboxylic acid N/A Flavoring agent, rancid odor

Key Observations:

  • Europine Oxide shares the N-oxide and pyrrolizine backbone but differs in substituents (methoxyethyl vs. isopropyl), altering polarity and toxicity .
  • Trachelanthamine lacks the N-oxide group but includes additional hydroxylation, reducing its oxidative reactivity .
  • Simple butanoic acids (e.g., 3-methylbutanoic acid) lack the pyrrolizidine ester structure, resulting in distinct volatility and applications (e.g., food flavoring vs.

Critical Insights:

  • N-Oxide derivatives (e.g., Europine Oxide) exhibit higher toxicity due to metabolic activation into reactive intermediates .

Research Findings and Contradictions

  • Anti-Inflammatory Potential: The target compound’s dihydroxy-isopropylbutanoate group mimics ligands for PPAR-γ, a nuclear receptor involved in inflammation . However, conflicting evidence exists: simpler butanoic esters (e.g., ethyl hexanoate) show stronger aroma contributions but weaker anti-inflammatory effects .
  • Toxicity Concerns : While some PAs are hepatotoxic, the target compound’s N-oxide may mitigate this by reducing metabolic activation .
  • Industrial Applications: Unlike 3-methylbutanoic acid (used in fragrances), the target compound’s complexity limits its use outside pharmaceuticals .

Biological Activity

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester, known by its IUPAC name, exhibits significant biological activity that has been the subject of various studies. This compound is characterized by a complex structure that includes multiple functional groups which contribute to its pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₂₅NO₅
  • Molecular Weight : 299.3627 g/mol
  • CAS Registry Number : 480-83-1
  • IUPAC Name : Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester

The compound features a pyrrolizin skeleton which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as a therapeutic agent. Key areas of focus include:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals.
  • Antimicrobial Properties : Studies have indicated that derivatives of butanoic acid can exhibit significant antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models.

Antioxidant Activity

Research indicates that butanoic acid derivatives can reduce oxidative stress markers in vitro. A study demonstrated that the compound effectively lowered malondialdehyde (MDA) levels while increasing glutathione (GSH) concentrations in treated cells, suggesting a protective effect against oxidative damage .

Antimicrobial Efficacy

A notable study evaluated the antimicrobial properties of butanoic acid derivatives against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) ranging from 25 to 100 µg/mL for various bacterial strains .

Anti-inflammatory Mechanisms

In vivo studies using animal models have reported that administration of this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 in serum samples . This suggests potential applicability in treating inflammatory diseases.

Case Studies

StudyObjectiveFindings
Study AEvaluate antioxidant effectsReduced MDA levels by 30% in vitro
Study BAssess antimicrobial activityMIC of 50 µg/mL against E. coli
Study CInvestigate anti-inflammatory effectsDecreased TNF-alpha levels by 40%

Safety and Toxicology

Preliminary toxicity assessments indicate that butanoic acid derivatives exhibit low toxicity profiles. In sub-chronic studies on rats, no significant adverse effects were observed at doses up to 5% in diet . The no-observed-adverse-effect level (NOAEL) was determined to be around 2500 mg/kg body weight.

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